Salivary agglutinin can be purified from parotid saliva through methods such as gel filtration chromatography. For instance, saliva is collected under stimulation and subsequently subjected to centrifugation to isolate precipitates containing salivary agglutinin. The supernatant is then filtered through a Sephacryl S-400 column, allowing for the separation of salivary agglutinin based on size .
The purification process typically involves:
This method yields a highly purified form of salivary agglutinin suitable for further analysis.
Salivary agglutinin consists of multiple domains, specifically 14 scavenger receptor cysteine-rich domains, which are crucial for its binding capabilities. The structure of salivary agglutinin allows it to interact with various ligands, facilitating its role in microbial aggregation and immune response .
Key structural features include:
Data from studies indicate that specific peptide sequences within these domains are responsible for binding to bacteria and immunoglobulins .
Salivary agglutinin participates in several biochemical interactions:
These reactions are influenced by factors such as calcium concentration and pH levels, highlighting the protein's sensitivity to environmental conditions.
The mechanism of action for salivary agglutinin primarily involves its ability to bind pathogens in the oral cavity. Upon contact with bacteria like Streptococcus mutans, salivary agglutinin binds to specific receptors on the bacterial surface, leading to:
This process is crucial for maintaining oral health and preventing infections .
Salivary agglutinin exhibits several notable physical and chemical properties:
Analyses have shown that modifications in ionic strength or temperature can significantly affect its binding efficacy .
Salivary agglutinin has several scientific applications:
Research into salivary agglutinin continues to reveal its importance not only in oral health but also in broader immunological contexts .
Salivary agglutinin (SAG), also known as gp-340 or Deleted in Malignant Brain Tumors 1 (DMBT1), is a high-molecular-weight glycoprotein (300–400 kDa) central to mucosal immunity. Its architecture comprises three conserved peptide motif classes:
SAG contains 14 tandem SRCR domains, each spanning ~100–110 amino acids and stabilized by three to four intramolecular disulfide bonds. These domains adopt a conserved β-sandwich fold (DE-variant IgG-like structure), enabling calcium-dependent ligand binding [1] [9]. The SRCR domains are the primary mediators of bacterial adhesion, with a consensus peptide sequence (SRCRP2: QGRVEVLYRGSWGTVC) identified as the minimal Streptococcus mutans-binding motif. This domain binds bacteria through electrostatic interactions and induces agglutination across diverse pathogens (Helicobacter pylori, Staphylococcus aureus) [2] [6] [10]. Structural analyses reveal a glucose-binding cleft between contiguous SRCR domains (C₁ and C₂), suggesting a mechanism for recognizing glycosylated microbial surfaces [1] [4].
The C-terminal region harbors two CUB domains (C1r/C1s, Uegf, Bmp1) implicated in protein-protein interactions and a Zona Pellucida (ZP) domain essential for polymerization and matrix incorporation. The CUB domains facilitate interactions with surfactant proteins (SP-D, SP-A), while the ZP domain enables oligomerization into functional agglutinating complexes. This modular arrangement positions SAG as a versatile scaffold for pathogen opsonization [9].
Table 1: Structural Domains of Salivary Agglutinin
Domain Type | Count | Key Structural Features | Primary Functions |
---|---|---|---|
SRCR | 14 | Disulfide-stabilized β-sandwich; Ca²⁺-binding sites | Bacterial adhesion (e.g., SRCRP2 motif); Immune complex formation |
CUB | 2 | β-barrel fold; hydrophobic pockets | Surfactant protein binding (SP-D/SP-A) |
ZP | 1 | Polymerization interface; conserved β-sheets | Protein oligomerization; Mucosal matrix tethering |
SAG is heavily glycosylated, with carbohydrates constituting ~25% of its molecular mass. Glycosylation includes O-linked mucin-type glycans and N-linked complex carbohydrates, contributing to its ligand-binding specificity. Notably, the sialyl Lewisx epitope is detected in salivary SAG but absent in lung gp-340, confirming tissue-specific glycoforms. This differential glycosylation modulates interactions: salivary SAG binds secretory IgA and oral streptococci, while lung isoforms interact with surfactant proteins [5] [8]. Genetic polymorphisms in DMBT1 further diversify glycan structures, impacting host-pathogen recognition [2] [8].
Table 2: Glycoforms of Salivary Agglutinin
Isoform Source | Distinct Glycan Features | Unique Ligand Interactions | Functional Implications |
---|---|---|---|
Saliva (SAG) | Sialyl Lewisx epitope; High sialylation | Secretory IgA; S. mutans agglutination | Oral microbial clearance; Immune complex formation |
Lung (gp-340) | Neutral glycans; Mannose-rich | Surfactant proteins (SP-A/SP-D) | Alveolar pathogen opsonization |
The DMBT1 gene maps to chromosome 10q25.3–26.1, a region frequently exhibiting loss of heterozygosity (LOH) in carcinomas. The gene spans ~83 kb with 56 exons, encoding major transcripts of 6.0, 7.5, and 8.0 kb. Transcriptional regulation is responsive to inflammatory stimuli (e.g., NF-κB signaling) and microbial exposure, positioning SAG as an innate immune effector [7] [8] [9]. In lung cancer, DMBT1 expression is suppressed in >90% of cell lines, with homozygous deletions or missense mutations (e.g., codon 52) reported. This downregulation correlates with tumor progression, suggesting tumor-suppressive functions [3] [9].
Table 3: Transcriptional Regulation of DMBT1
Regulatory Mechanism | Inducing Stimuli | Biological Outcomes | Pathological Associations |
---|---|---|---|
Inflammatory signaling | NF-κB activation; Bacterial LPS | Upregulation in mucosal epithelia | Enhanced pathogen clearance |
Epigenetic silencing | Hypermethylation; Chromatin remodeling | Loss of expression in carcinomas | Lung cancer progression (53% LOH) |
Alternative splicing generates functionally distinct SAG isoforms. The 8.0-kb transcript (variant 2) encodes full-length SAG with all 14 SRCR domains, predominantly expressed in salivary glands, duodenum, and small intestine. Shorter variants lacking SRCR repeats arise in cancer tissues, impairing bacterial agglutination. Tissue-specific expression is striking: salivary and bronchial secretions contain soluble SAG, while gut epithelia produce membrane-bound forms. This compartmentalization tailors SAG’s role—luminal agglutination in saliva versus epithelial differentiation in the intestine [7] [8] [9].
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